![molecular formula C27H34N4O7 B2721378 3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide CAS No. 899919-73-4](/img/no-structure.png)

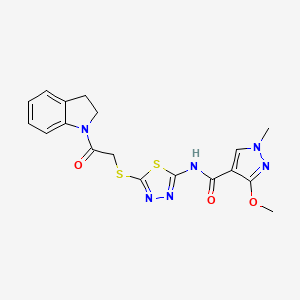

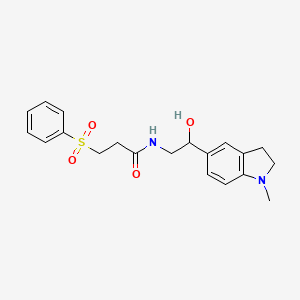

3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The presence of the dimethoxyphenyl and propanamide groups suggest that this compound could have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting point and boiling point, and its stability under different conditions .Applications De Recherche Scientifique

Quinazoline Antifolate Thymidylate Synthase Inhibitors

Quinazoline derivatives have been synthesized as inhibitors of thymidylate synthase (TS), a key enzyme involved in DNA synthesis. These compounds have shown potential as antitumor agents. For example, a study by Marsham et al. (1989) explored quinazoline antifolate TS inhibitors with various substituents, indicating their potential in cancer treatment due to their cytotoxicity against L1210 cells in culture (Marsham et al., 1989).

Antimicrobial Applications

Quinazoline derivatives have also been evaluated for their antimicrobial properties. Desai et al. (2007) synthesized new quinazolines with potential as antimicrobial agents, tested against various bacteria and fungi (Desai et al., 2007). Similarly, Habib et al. (2012) reported on novel quinazolinone derivatives with antimicrobial activity, highlighting the versatility of quinazoline compounds in addressing microbial resistance (Habib et al., 2012).

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives form a significant area of research, focusing on the development of new compounds with potential biological activities. For instance, studies by Cherbuliez et al. (1967) and Bektaş et al. (2010) have contributed to the understanding of quinazoline chemistry, providing frameworks for the synthesis of novel derivatives with various applications (Cherbuliez et al., 1967); (Bektaş et al., 2010).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it could interact with specific receptors or enzymes in the body. The dimethoxyphenyl group is found in a number of biologically active compounds, suggesting that this compound could have interesting biological properties .

Safety and Hazards

Orientations Futures

Propriétés

Numéro CAS |

899919-73-4 |

|---|---|

Formule moléculaire |

C27H34N4O7 |

Poids moléculaire |

526.59 |

Nom IUPAC |

3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide |

InChI |

InChI=1S/C27H34N4O7/c1-36-16-6-13-28-24(32)12-15-30-26(34)20-7-4-5-8-21(20)31(27(30)35)18-25(33)29-14-11-19-9-10-22(37-2)23(17-19)38-3/h4-5,7-10,17H,6,11-16,18H2,1-3H3,(H,28,32)(H,29,33) |

Clé InChI |

VNHNMWINRHTRQQ-UHFFFAOYSA-N |

SMILES |

COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)

![2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2721304.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721309.png)

![2,6-Dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2721313.png)

![3,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2721314.png)

![4-Amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2721318.png)